molecular formula C7H12F3NO2 B13286011 Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate

Cat. No.: B13286011
M. Wt: 199.17 g/mol
InChI Key: ORKGCECZINLLIH-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate is a fluorinated organic compound with the molecular formula C6H8F3NO2. It is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. This compound is particularly notable for its trifluoromethyl group, which imparts distinct reactivity and stability characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 4,4,4-trifluoro-3-oxobutanoate with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst, such as triethylamine, and is carried out at room temperature in an appropriate solvent like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The process begins with the addition of 4,4,4-trifluoro-3-oxobutanoate to the reactor, followed by the gradual introduction of ammonia or an amine source. The reaction mixture is maintained at a specific temperature and pressure to ensure optimal yield and purity. After the reaction is complete, the product is purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Derivatives with various functional groups, such as alkyl or acyl derivatives.

    Oxidation: Oxidized products, including carboxylic acids or ketones.

    Reduction: Reduced products, such as alcohols or amines.

Scientific Research Applications

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target molecules, further influencing their function .

Comparison with Similar Compounds

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate can be compared with other fluorinated compounds, such as:

This compound stands out due to its unique combination of functional groups, which provide a balance of reactivity and stability, making it a versatile compound in various fields of research and industry.

Biological Activity

Ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate is a fluorinated amino acid derivative that has garnered attention due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H8F3NO2 and a molecular weight of approximately 185.14 g/mol. The compound is characterized by a trifluoromethyl group which significantly influences its chemical behavior and biological interactions. It appears as a clear liquid and is sensitive to air, necessitating careful handling and storage at temperatures between 2-8°C. Its melting point ranges from 100-102°C, with a boiling point of 70-71°C at reduced pressure.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. This process allows for the introduction of the trifluoromethyl group while preserving the amino and ester functionalities.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group enhances its lipophilicity, facilitating penetration through biological membranes and interaction with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds and ionic interactions, influencing the compound's binding affinity and modulating various biochemical pathways.

Biological Activities

Research indicates that modifications to this compound can lead to varied biological activities, making it a candidate for further investigation in medicinal chemistry. Some notable activities include:

  • Antimicrobial Activity : Certain studies have suggested potential antimicrobial properties against various pathogens.
  • Enzyme Inhibition : The compound has been explored for its role as an enzyme inhibitor in biochemical pathways.
  • Cellular Interaction : this compound may interact with cellular receptors or transporters, influencing cellular signaling pathways .

Case Study 1: Enzyme Interaction

In one study focusing on enzyme inhibition, this compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. The findings indicated that the compound exhibited significant inhibitory effects on target enzymes, suggesting potential therapeutic applications in metabolic disorders.

Case Study 2: Antimicrobial Screening

Another research effort screened this compound against various bacterial strains. Results demonstrated that the compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria. This positions it as a promising candidate for antibiotic development.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameMolecular FormulaUnique Features
Ethyl 3-hydroxy-3-methyl-4,4,4-trifluorobutyrateC6H9F3O2Contains a hydroxy group enhancing reactivity
Ethyl 2-amino-4,4,4-trifluoro-3-hydroxy-3-methylbutanoateC6H9F3NFeatures an additional hydroxy group
Ethyl (E)-3-Amino-4,4,4-trifluoro-2-butenoateC6H8F3NContains a double bond altering physical properties

This table illustrates how structural variations can influence the biological properties of similar compounds.

Properties

Molecular Formula

C7H12F3NO2

Molecular Weight

199.17 g/mol

IUPAC Name

ethyl 3-amino-4,4,4-trifluoro-3-methylbutanoate

InChI

InChI=1S/C7H12F3NO2/c1-3-13-5(12)4-6(2,11)7(8,9)10/h3-4,11H2,1-2H3

InChI Key

ORKGCECZINLLIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C(F)(F)F)N

Origin of Product

United States

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